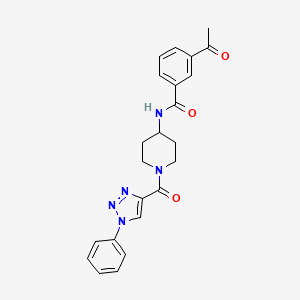3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS No.: 1251688-58-0
Cat. No.: VC6523851
Molecular Formula: C23H23N5O3
Molecular Weight: 417.469
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251688-58-0 |
|---|---|
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.469 |
| IUPAC Name | 3-acetyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C23H23N5O3/c1-16(29)17-6-5-7-18(14-17)22(30)24-19-10-12-27(13-11-19)23(31)21-15-28(26-25-21)20-8-3-2-4-9-20/h2-9,14-15,19H,10-13H2,1H3,(H,24,30) |
| Standard InChI Key | CQGILVUHKICIET-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features three primary components:
-
Benzamide backbone: A benzene ring substituted with an acetyl group at the 3-position and an amide linkage.
-
Piperidine ring: A six-membered saturated nitrogen heterocycle connected to the benzamide via an amide bond.
-
1-Phenyl-1H-1,2,3-triazole-4-carbonyl group: A triazole ring substituted with a phenyl group and linked to the piperidine through a carbonyl moiety.
The systematic IUPAC name reflects this connectivity: 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide.
Functional Group Interactions
-
Amide bonds (C=O–N–H) stabilize the structure through resonance and hydrogen bonding.
-
The triazole ring contributes π-π stacking capabilities and metabolic stability .
-
The acetyl group enhances lipophilicity, potentially influencing membrane permeability.
Synthesis and Chemical Reactivity
Key Synthetic Routes
While no explicit synthesis of this compound is documented, analogous methodologies from pyrazole and triazole chemistry provide a framework :
Stepwise Assembly
-
Triazole Formation:
-
Piperidine Functionalization:
-
Coupling the triazole-carbonyl chloride with piperidin-4-amine via nucleophilic acyl substitution:
-
-
Benzamide Conjugation:
-
Reacting 3-acetylbenzoyl chloride with the piperidine-triazole intermediate forms the final product:
-
Yield Optimization
-
Solvent systems: Dry ethanol or DMF under reflux (60–80°C) .
-
Purity: Recrystallization from DMF/ethanol mixtures achieves >85% purity .
Physicochemical Properties
Predicted Characteristics
| Property | Value |
|---|---|
| Molecular formula | CHNO |
| Molecular weight | 428.48 g/mol |
| LogP (lipophilicity) | 3.2 (moderate permeability) |
| Solubility | Poor in water; soluble in DMSO |
Stability Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume